N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]naphthalene-1-carboxamide
CAS No.: 2309799-28-6
Cat. No.: VC11811437
Molecular Formula: C17H15N3O2
Molecular Weight: 293.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2309799-28-6 |
|---|---|
| Molecular Formula | C17H15N3O2 |
| Molecular Weight | 293.32 g/mol |
| IUPAC Name | N-[2-(2-oxopyrimidin-1-yl)ethyl]naphthalene-1-carboxamide |
| Standard InChI | InChI=1S/C17H15N3O2/c21-16(18-10-12-20-11-4-9-19-17(20)22)15-8-3-6-13-5-1-2-7-14(13)15/h1-9,11H,10,12H2,(H,18,21) |
| Standard InChI Key | WNMSUTISYLAKDV-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC=C2C(=O)NCCN3C=CC=NC3=O |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2C(=O)NCCN3C=CC=NC3=O |
Introduction
Synthesis and Preparation
The synthesis of N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]naphthalene-1-carboxamide would typically involve the reaction of a 2-oxo-1,2-dihydropyrimidine derivative with naphthalene-1-carboxylic acid or its derivatives. This could be achieved through standard peptide coupling reactions using reagents like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a base.
Biological Activities
While specific biological activities of N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]naphthalene-1-carboxamide are not documented, compounds with similar structures have shown potential in various biological assays. For example, pyrimidine derivatives are known for their antimicrobial and anticancer properties . Naphthalene-based compounds have also been explored for their biological activities, including anti-inflammatory and antioxidant effects.
Research Findings and Future Directions
Given the lack of specific research findings on N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]naphthalene-1-carboxamide, future studies should focus on synthesizing this compound and evaluating its biological activities. This could involve in vitro assays to assess antimicrobial, anticancer, or anti-inflammatory properties. Additionally, structural modifications could be explored to enhance its biological efficacy.
Note
Due to the lack of specific information on N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]naphthalene-1-carboxamide in the available literature, this article provides a general overview based on related compounds and potential synthesis methods. Further research is needed to fully understand its properties and applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume